molecular formula C10H14O B075754 (R)-3-Phenyl-butan-1-OL CAS No. 1126-07-4

(R)-3-Phenyl-butan-1-OL

Cat. No. B075754
CAS RN: 1126-07-4
M. Wt: 150.22 g/mol
InChI Key: SQGBBDFDRHDJCJ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04022814

Procedure details

A reaction vessel was fitted with a mechanical stirrer, thermometer and a reflux condenser capped with an additional funnel. While under a positive flow of dry nitrogen, the system was flame dried. The vessel was charged 250 ml of benzene and then 25 gm of aluminum chloride was added as quickly as possible. This mixture was cooled with stirring to 5° C. in an ice/salt bath and a solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene was added dropwise while maintaining the temperature below 5° C. Next, 50 ml of concentrated hydrochloric acid was added cautiously. After warming to room temperature, 50 ml of water was added and the lower organic phase removed. The aqueous portion was then extracted with benzene. The combined organics were washed with aqueous 10% sodium bicarbonate and water. After drying over anhydrous magnesium sulfate, filtering and evaporating, a dark oil was recovered. This was vacuum distilled to give 8.2 gm of colorless 3-phenyl butanol (ND25 = 1.5210).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH:2]=[CH:3][CH3:4].Cl.O.[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([CH:3]([CH3:4])[CH2:2][CH2:1][OH:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C=CC)O
Name
Quantity
45 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring to 5° C. in an ice/salt bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel was fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer and a reflux condenser capped with an additional funnel
TEMPERATURE
Type
TEMPERATURE
Details
While under a positive flow of dry nitrogen, the system was flame
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The vessel was charged 250 ml of benzene
ADDITION
Type
ADDITION
Details
25 gm of aluminum chloride was added as quickly as possible
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
CUSTOM
Type
CUSTOM
Details
the lower organic phase removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was then extracted with benzene
WASH
Type
WASH
Details
The combined organics were washed with aqueous 10% sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
a dark oil was recovered
DISTILLATION
Type
DISTILLATION
Details
This was vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04022814

Procedure details

A reaction vessel was fitted with a mechanical stirrer, thermometer and a reflux condenser capped with an additional funnel. While under a positive flow of dry nitrogen, the system was flame dried. The vessel was charged 250 ml of benzene and then 25 gm of aluminum chloride was added as quickly as possible. This mixture was cooled with stirring to 5° C. in an ice/salt bath and a solution of 7.2 gm (0.1 mol) of crotyl alcohol in 45 ml of benzene was added dropwise while maintaining the temperature below 5° C. Next, 50 ml of concentrated hydrochloric acid was added cautiously. After warming to room temperature, 50 ml of water was added and the lower organic phase removed. The aqueous portion was then extracted with benzene. The combined organics were washed with aqueous 10% sodium bicarbonate and water. After drying over anhydrous magnesium sulfate, filtering and evaporating, a dark oil was recovered. This was vacuum distilled to give 8.2 gm of colorless 3-phenyl butanol (ND25 = 1.5210).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH:2]=[CH:3][CH3:4].Cl.O.[CH:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[C:8]1([CH:3]([CH3:4])[CH2:2][CH2:1][OH:5])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C=CC)O
Name
Quantity
45 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring to 5° C. in an ice/salt bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel was fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
thermometer and a reflux condenser capped with an additional funnel
TEMPERATURE
Type
TEMPERATURE
Details
While under a positive flow of dry nitrogen, the system was flame
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The vessel was charged 250 ml of benzene
ADDITION
Type
ADDITION
Details
25 gm of aluminum chloride was added as quickly as possible
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
CUSTOM
Type
CUSTOM
Details
the lower organic phase removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous portion was then extracted with benzene
WASH
Type
WASH
Details
The combined organics were washed with aqueous 10% sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
evaporating
CUSTOM
Type
CUSTOM
Details
a dark oil was recovered
DISTILLATION
Type
DISTILLATION
Details
This was vacuum distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.